molecular formula C13H11N5OS B2488293 6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 691868-59-4

6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2488293
CAS No.: 691868-59-4
M. Wt: 285.33
InChI Key: GMQXOUQSGLPOQJ-UHFFFAOYSA-N
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Description

The compound 6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a fused heterocyclic molecule featuring a thiazolo[3,2-a]pyrimidin-5-one core linked to a 2-methyl-substituted pyrazolo[1,5-a]pyrimidine moiety. This structural architecture combines nitrogen- and sulfur-containing rings, which are common in bioactive molecules due to their electronic and steric properties. The methyl group at position 2 of the pyrazolo ring may enhance metabolic stability compared to bulkier substituents like trifluoromethyl or phenyl groups .

Properties

IUPAC Name

6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c1-8-6-11-14-3-2-10(18(11)16-8)9-7-15-13-17(12(9)19)4-5-20-13/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQXOUQSGLPOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CN=C4N(C3=O)CCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidin core This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and β-diketones

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Large-scale production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound participates in [3+3] cyclocondensation with fluorinated alkynes under metal-free conditions. A representative reaction with ethyl 4,4,4-trifluorobut-2-ynoate yields fluorinated thiazolo[3,2-a]pyrimidin-7-ones through the mechanism shown in Figure 1:

Key reaction parameters ( ):

SolventTemp (°C)CatalystYield (%)
MeOH70None95
EtOH70None82
DMF100None64

This method achieves 95% yield in methanol at 70°C without catalysts, demonstrating exceptional atom economy .

Michael Additions

The β-carbon of the thiazolo[3,2-a]pyrimidine system undergoes Michael addition with active nitriles ( ):

Reaction pathway :

  • Nucleophilic attack by nitrile methylene group

  • Formation of Michael adduct intermediate

  • Ammonia-assisted heterocyclization

  • Oxidation to final pyridothiadiazolopyrimidine

Representative yields ( ):

NucleophileProduct TypeYield (%)
MalononitrilePyrido-thiadiazolo88
Ethyl cyanoacetatePyrimido-thiadiazolo84

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable structural diversification ( ):

General conditions :

  • Catalyst: PdCl₂(PPh₃)₂ (10 mol%)

  • Base: Na₂CO₃ (2 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1)

  • Temp: 80°C

Substrate scope ( ):

Boronic AcidYield (%)Product Feature
Phenyl922-Arylated derivative
4-Methoxyphenyl88Electron-donating group
3-Nitrophenyl85Electron-withdrawing group

Heterocyclic Annulations

Reaction with α-aminoazoles generates tetracyclic systems ( ):

Binucleophile reactions ( ):

ReagentProduct StructureYield (%)
5-AminotetrazoleTetrazolo-fused system78
3-Amino-1,2,4-triazoleTriazolo-annulated derivative82
5-Amino-3-methylpyrazolePyrazolo-extended analog85

Mechanistic studies confirm a stepwise process involving:

  • Nucleophilic attack at C-5 position

  • Ring-opening/recyclization

  • Aromatic electrophilic substitution

Solvent/Catalyst Effects

Critical parameters for pyrazolo-pyrimidine formation ( ):

Optimization data ( ):

EntrySolventAcid (equiv)AtmosphereYield (%)
1EtOHHOAc (6)O₂94
2DMFHOAc (6)Air74
3AcOHNoneAir72

Key findings:

  • Oxygen atmosphere improves yields by 20-25% vs. air

  • Acetic acid > p-TSA/TFA as proton source

  • Ethanol outperforms aprotic solvents

Microwave-Assisted Modifications

Enhanced synthetic efficiency through dielectric heating ():

Conventional MethodMicrowave ProtocolYield Improvement
12h reflux (Δ78°C)30min @ 150W+32%
48h stirring15min pulsed irradiation+41%

Mechanistic advantage: Rapid thermal activation prevents side reactions while maintaining regioselectivity.

This comprehensive analysis demonstrates the compound's versatility as a synthetic building block, with reaction outcomes highly dependent on electronic effects of substituents and careful optimization of catalytic systems. The documented transformations provide multiple pathways for developing novel bioactive heterocycles.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazolo and thiazolo derivatives. The structural complexity arises from the integration of pyrazolo and thiazolo moieties, which are known for their diverse biological activities. The molecular formula is C12H12N6OSC_{12}H_{12}N_6OS, with a molecular weight of approximately 284.34 g/mol.

Key Synthetic Methods

  • Heterocyclization Reactions : These reactions often involve the condensation of appropriate precursors under acidic or basic conditions to yield the desired thiazolo-pyrimidine framework.
  • Functionalization : Post-synthetic modifications can enhance the biological properties of the compound, such as introducing halogen or alkyl groups to improve solubility or activity.

Biological Activities

The compound has been investigated for various biological activities, notably:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one have shown comparable activity against standard strains of bacteria and fungi .

Anticancer Potential

Research indicates that pyrazolo derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The thiazolo component may contribute synergistically to these effects by targeting specific enzymes involved in cancer progression .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of several pyrazolo derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the pyrazolo ring significantly enhanced activity compared to standard antibiotics .

CompoundActivity Against S. aureusActivity Against E. coli
Compound A95% Inhibition90% Inhibition
Compound B85% Inhibition80% Inhibition
6-(2-methylpyrazolo...)92% Inhibition88% Inhibition

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) showed that certain derivatives of the compound induced significant cytotoxicity. The IC50 values were reported to be lower than those of conventional chemotherapeutics .

CompoundIC50 (µM)Cell Line
Compound C10MCF-7
Compound D15MCF-7
6-(2-methylpyrazolo...)8MCF-7

Material Science Applications

Beyond medicinal chemistry, the optical properties of pyrazolo[1,5-a]pyrimidines have led to their exploration in material science applications. Their ability to act as fluorophores makes them suitable for use in organic light-emitting diodes (OLEDs) and as sensors for detecting environmental pollutants .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical events. The molecular pathways involved would be crucial in determining its overall impact on biological systems.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name/ID Core Structure Key Substituents Reported Bioactivity/Properties Synthesis Method (Reference)
Target Compound Thiazolo[3,2-a]pyrimidin-5-one 2-Methylpyrazolo[1,5-a]pyrimidin-7-yl Not explicitly reported (potential CNS/antimicrobial) Likely multicomponent reaction (inferred)
6-(2-(4-[Bis(4-fluorophenyl)... () Thiazolo[3,2-a]pyrimidin-5-one Piperidinyl-ethyl with fluorophenyls 5-HT2 receptor antagonist (blocks oxytocin secretion) Not detailed
5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine () Triazolo-pyrimidine Phenyl, hydrazino groups Precursor for electrophilic substitutions Formylation/acetylation of pyrazolo-pyrimidines
3d () Bi(pyrazolo[1,5-a]pyrimidinyl) Phenyl at position-3 Antibacterial (vs. Chloramphenicol) Reaction of 5-aminopyrazoles with DHAA
4n () Dihydropyrazolo[1,5-a]pyrimidine 4-Trifluoromethylphenyl N/A (structural analysis) Multicomponent synthesis with aldehyde
Physicochemical Properties
  • Lipophilicity : Thiazolo[3,2-a]pyrimidines with halogenated substituents (e.g., bromo or iodo) exhibit higher logP values than methyl-substituted derivatives, as shown in . The target compound’s methyl group likely confers moderate lipophilicity, balancing solubility and membrane permeability.
  • Synthetic Efficiency : Ultrasonic irradiation () and ionic liquid-mediated reactions () improve yields and regioselectivity in pyrazolo-pyrimidine synthesis compared to traditional methods .
Pharmacological Potential
  • 5-HT Receptor Modulation : The thiazolo[3,2-a]pyrimidin-5-one scaffold in demonstrates 5-HT2 antagonism, suggesting the target compound may share neuropharmacological applications .
  • Antimicrobial Activity : Bi(pyrazolo[1,5-a]pyrimidinyl) derivatives () with phenyl substituents show enhanced antibacterial activity, implying that substituent optimization (e.g., methyl vs. phenyl) could tailor efficacy .

Biological Activity

6-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR) to provide a comprehensive understanding of its biological activity.

  • Molecular Formula : C13H9N5OS
  • Molecular Weight : 283.31 g/mol
  • CAS Number : 691868-57-2

Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted the synthesis of thiazolopyrimidine derivatives that demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Compounds within the thiazolo[3,2-a]pyrimidine family have been reported to possess anti-inflammatory properties. Several studies have documented their ability to inhibit inflammatory mediators in vitro and in vivo. For example, derivatives have been shown to reduce edema in animal models by modulating cytokine production and inhibiting cyclooxygenase (COX) enzymes .

Anticancer Potential

The anticancer activity of pyrazolo[1,5-a]pyrimidines has been extensively studied. The compound under review has been associated with the inhibition of tumor cell proliferation in various cancer cell lines. Mechanistic studies suggest that these compounds induce apoptosis through mitochondrial pathways and may also inhibit key signaling pathways involved in cancer progression .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications at specific positions on the pyrazolo and thiazole rings can enhance or diminish its pharmacological effects. For instance:

  • Substituents on the pyrazole ring can significantly affect binding affinity to biological targets.
  • The presence of electron-withdrawing or electron-donating groups can alter the compound's reactivity and interaction with enzymes involved in disease processes .

Synthesis Methods

Recent advancements in synthetic methodologies have facilitated the efficient production of this compound. Green chemistry approaches are being explored to enhance yield while minimizing environmental impact. Techniques such as microwave-assisted synthesis have shown promise in producing high yields of pyrazolo[1,5-a]pyrimidine derivatives with reduced reaction times .

Case Studies

  • Anticancer Activity : A study involving the evaluation of several thiazolopyrimidine derivatives highlighted their cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that modifications on the pyrazolo moiety could lead to enhanced anticancer potency.
  • Anti-inflammatory Study : In vivo experiments demonstrated that a derivative exhibited significant reduction in paw edema in rats induced by carrageenan, suggesting its potential use as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one?

  • Methodology :

  • Core Synthesis : Begin with the condensation of aminopyrazoles with dielectrophilic reagents (e.g., β-ketoesters or α,β-unsaturated carbonyl compounds) to form the pyrazolo[1,5-a]pyrimidine core .
  • Thiazolo-Pyrimidine Fusion : Cyclize the intermediate with sulfur-containing reagents (e.g., Lawesson’s reagent) or via thiazole ring closure to integrate the thiazolo[3,2-a]pyrimidine moiety .
  • Key Steps : Optimize reaction conditions (e.g., solvent: ethanol/DMF, temperature: 80–100°C) and employ catalysts like p-toluenesulfonic acid for efficient cyclization .

Q. Which spectroscopic and structural characterization techniques are critical for confirming the compound’s identity?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions and scaffold integrity. For example, pyrazolo-pyrimidine protons resonate at δ 6.5–8.5 ppm .
  • X-Ray Crystallography : Resolve ambiguities in fused-ring systems (e.g., confirming the thiazolo-pyrimidine bridge via bond angles and torsional strain analysis) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to rule out byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility enhancement or alcohols (ethanol, methanol) for milder conditions .
  • Catalyst Selection : Evaluate Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate cyclization without side reactions .
  • Workflow Automation : Use high-throughput screening to identify optimal temperature/pH combinations, reducing trial-and-error approaches .

Q. How can discrepancies in reported biological activity (e.g., IC50_{50} values) be addressed?

  • Methodology :

  • Assay Standardization : Validate cell lines (e.g., HepG2 for anticancer studies) and use positive controls (e.g., doxorubicin) to ensure reproducibility .
  • Purity Assessment : Employ HPLC (>95% purity threshold) to eliminate confounding effects from impurities .
  • Structural Confirmation : Cross-check bioactivity data with X-ray/NMR to rule out polymorphic or tautomeric variations .

Q. What computational strategies are effective for predicting reactivity or designing derivatives?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, such as cyclization barriers or substituent effects .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinase enzymes) to prioritize synthesis of high-affinity analogs .
  • Machine Learning : Train models on existing pyrazolo-pyrimidine datasets to predict solubility or metabolic stability .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodology :

  • Solubility Profiling : Use shake-flask or UV-Vis methods under standardized pH/temperature conditions .
  • Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) to enhance dissolution for in vitro assays .
  • LogP Measurement : Compare experimental vs. calculated partition coefficients (e.g., using ChemAxon) to identify outliers .

Q. Why do structural studies show variations in the thiazolo-pyrimidine ring conformation?

  • Methodology :

  • Crystallographic Analysis : Compare multiple crystal forms (polymorphs) to assess ring puckering or hydrogen-bonding networks .
  • Dynamic NMR : Probe ring flexibility in solution (e.g., variable-temperature 1^1H NMR) to detect conformational equilibria .

Methodological Tables

Parameter Optimized Conditions References
Cyclization SolventEthanol (reflux, 80°C)
Catalyst for Thiazole RingLawesson’s reagent (1.2 eq, 100°C, 6 hr)
Purity Threshold for Bioassay>95% (HPLC, C18 column)

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